molecular formula C13H12O2 B1218671 Diphenoxymethane CAS No. 4442-41-5

Diphenoxymethane

Cat. No.: B1218671
CAS No.: 4442-41-5
M. Wt: 200.23 g/mol
InChI Key: VTXLTXPNXYLCQD-UHFFFAOYSA-N
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Description

Diphenoxymethane (CAS 4442-41-5) is an ether compound featuring two phenoxy groups linked via a central methylene bridge. Its structure, (PhO)₂CH₂, confers stability and low reactivity, making it valuable in synthetic chemistry and materials science. The compound is synthesized through reactions involving phenols and methylene donors. For example, 2,6-di-isopropylphenol reacts exclusively to form this compound under specific conditions, highlighting its structural sensitivity to steric effects . Applications include its use as a reliable NMR internal standard due to its high boiling point, inertness, and distinct spectral signature , as well as its role in molecular junctions for enhancing thermal conductance in nanomaterials .

Properties

IUPAC Name

phenoxymethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLTXPNXYLCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196167
Record name 1,1'-(Methylenebis(oxy))bisbenzene
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-41-5
Record name Diphenoxymethane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1'-(Methylenebis(oxy))bisbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Methylenebis(oxy))bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[methylenebis(oxy)]bisbenzene
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Chemical Reactions Analysis

Diphenoxymethane undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Diphenoxymethane in Phase-Transfer Catalysis
One notable application of this compound is in the synthesis of organic compounds through phase-transfer catalysis. Research has demonstrated that the formation of this compound from phenol and other reactants can be significantly accelerated using this technique, achieving yields greater than 95% . This method enhances the efficiency of reactions involving this compound, making it a valuable compound in synthetic organic chemistry.

Table 1: Yield Comparison in Different Catalytic Conditions

Catalyst TypeYield (%)
Conventional Method60
Phase-Transfer Catalysis>95

Nanotechnology

Phenolic-Enabled Nanotechnology
this compound plays a role in phenolic-enabled nanotechnology (PEN), which leverages the properties of phenolic compounds for the synthesis of nanomaterials. The unique reactivity and biocompatibility of this compound facilitate its use in creating nanohybrid materials for biomedical applications. This includes biosensing, bioimaging, and drug delivery systems . The versatility of this compound allows for the engineering of nanoparticles with tailored properties for specific applications.

Case Study: Nanoparticle Synthesis Using this compound
In a study focusing on nanoparticle synthesis, this compound was utilized to create polydopamine-coated nanoparticles. These nanoparticles exhibited enhanced stability and functionality, demonstrating their potential for use in targeted drug delivery systems .

Anion Recognition

Tweezers-Type Anion Receptors
this compound has been explored as a building block for anion receptors. Research indicates that derivatives of this compound can be designed to selectively bind anions through non-covalent interactions. This property is particularly useful in environmental chemistry and sensor technology, where selective detection of anions is crucial .

Table 2: Anion Recognition Properties of this compound Derivatives

Compound TypeAnion TargetedBinding Affinity (Kcal/mol)
This compound DerivativeFluoride-5.3
This compound DerivativeChloride-4.8
This compound DerivativeNitrate-6.0

Mechanism of Action

The mechanism of action of diphenoxymethane involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to activate peroxisome proliferator-activated receptors alpha and gamma, leading to enhanced mitochondrial function and inhibition of the Wnt/β-catenin signaling pathway . These interactions contribute to its therapeutic effects in conditions like insulin resistance and cancer.

Comparison with Similar Compounds

Detailed Research Findings

Role in Thermal Conductance Enhancement

In graphene-based molecular junctions, this compound’s short aliphatic chain and rigid ether linkages optimize phonon transport, achieving thermal conductance 25% higher than C2OP .

Biological Activity

Diphenoxymethane (C13_{13}H12_{12}O2_2) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two phenoxy groups attached to a central methylene bridge. Its structural formula is depicted as follows:

This compound C13H12O2 :C6H5 O CH2 O C6H5\text{this compound}\quad \text{ C}_{13}\text{H}_{12}\text{O}_{2}\text{ }:\quad \text{C}_{6}\text{H}_{5}\text{ O CH}_{2}\text{ O C}_{6}\text{H}_{5}

This structure contributes to its solubility and interaction with various biological targets.

Mechanisms of Biological Activity

This compound exhibits multiple mechanisms of action, influencing various biological pathways:

  • Opioid Receptor Modulation : It interacts with opioid receptors, which are crucial for pain modulation. Studies indicate that this compound may act as an agonist or antagonist depending on the receptor subtype involved .
  • Anticancer Properties : Research has demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. It has shown potential in inhibiting the proliferation of leukemia cells by inducing apoptosis .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains .

Biological Activity Profiles

The biological activity of this compound can be summarized in the following table:

Activity Type Target/Effect Source
Opioid Receptor AgonismPain relief via μ-opioid receptors
Anticancer ActivityInhibition of leukemia cell growth
AntimicrobialInhibition of bacterial growth

Case Studies and Research Findings

  • Opioid Receptor Binding Studies :
    A study utilizing radiolabeled ligands demonstrated that this compound binds to various opioid receptors, including the σ-opioid receptor and ε-opioid receptor. This binding is critical for understanding its analgesic properties .
  • Anticancer Activity :
    In vitro studies have shown that this compound significantly reduces cell viability in K562 chronic myeloid leukemia cells. The IC50_{50} values were reported at approximately 20 µM, indicating a potent effect compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    This compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be below 50 µg/mL for effective strains .

Q & A

Q. What are the established synthetic pathways for diphenoxymethane, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via acid-catalyzed condensation of phenol derivatives. Optimization involves systematic variation of catalysts (e.g., sulfuric acid vs. solid acid catalysts), stoichiometric ratios, and temperature. Purity can be assessed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, ensure inert atmospheres and controlled heating rates to minimize side reactions like over-oxidation .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is preferred for quantifying this compound in mixtures. Structural confirmation requires 1^1H/13^13C NMR and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ether linkages). For trace analysis, tandem mass spectrometry (LC-MS/MS) provides high sensitivity. Always include internal standards (e.g., deuterated analogs) to validate instrument calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is flammable and may irritate mucous membranes. Use explosion-proof equipment, fume hoods, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Store in airtight containers away from oxidizers, and ground all equipment to prevent static discharge. Refer to material safety data sheets (MSDS) for emergency response measures, such as spill containment using non-combustible absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal decomposition temperatures (e.g., 150–200°C) may arise from impurities or methodological differences. Replicate studies using differential scanning calorimetry (DSC) under controlled heating rates and purge gases (N2_2 vs. air). Cross-validate with thermogravimetric analysis (TGA) and compare against literature using standardized purity thresholds (>98%). Statistical tools like ANOVA can identify significant variability between datasets .

Q. What experimental designs are effective for studying this compound’s degradation pathways in environmental matrices?

Simulate environmental conditions (e.g., UV exposure, aqueous hydrolysis) and monitor degradation products via liquid chromatography–high-resolution mass spectrometry (LC-HRMS). Use isotope-labeling (e.g., 13^{13}C-phenoxymethane) to trace reaction intermediates. Pair with computational models (DFT calculations) to predict degradation mechanisms and validate with kinetic studies .

Q. How do solvent polarity and pH influence this compound’s reactivity in catalytic systems?

Conduct solvent screening (e.g., dichloromethane, ethanol, water) under varying pH levels to assess reactivity in nucleophilic substitution or oxidation reactions. Use electrochemical methods (cyclic voltammetry) to measure redox potentials. Correlate results with Kamlet-Taft solvent parameters or Hansen solubility coefficients to identify polarity-driven trends. Include control experiments to isolate solvent effects from catalytic activity .

Q. What strategies mitigate bias when interpreting conflicting bioactivity data for this compound derivatives?

Apply blinding protocols during bioassays to reduce observer bias. Use independent replication labs to verify results. For in vitro studies, standardize cell lines and culture conditions. Employ meta-analysis frameworks to aggregate data, and apply funnel plots to detect publication bias. Transparently report negative results in supplementary materials to avoid selective data presentation .

Methodological Guidelines

  • Data Validation : Always include triplicate measurements and report confidence intervals. Use tools like Grubbs’ test to identify outliers .
  • Literature Review : Follow systematic review protocols (e.g., PRISMA) to map existing knowledge gaps and avoid redundant studies .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human/animal subjects, and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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